2-((4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)thio)-4,6-dimethylnicotinonitrile 2-((4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)thio)-4,6-dimethylnicotinonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13253358
InChI: InChI=1S/C19H14ClN3O3S/c1-10-8-11(2)22-17(14(10)9-21)27-16-15(20)18(24)23(19(16)25)12-4-6-13(26-3)7-5-12/h4-8H,1-3H3
SMILES: CC1=CC(=NC(=C1C#N)SC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl)C
Molecular Formula: C19H14ClN3O3S
Molecular Weight: 399.9 g/mol

2-((4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)thio)-4,6-dimethylnicotinonitrile

CAS No.:

Cat. No.: VC13253358

Molecular Formula: C19H14ClN3O3S

Molecular Weight: 399.9 g/mol

* For research use only. Not for human or veterinary use.

2-((4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)thio)-4,6-dimethylnicotinonitrile -

Specification

Molecular Formula C19H14ClN3O3S
Molecular Weight 399.9 g/mol
IUPAC Name 2-[4-chloro-1-(4-methoxyphenyl)-2,5-dioxopyrrol-3-yl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile
Standard InChI InChI=1S/C19H14ClN3O3S/c1-10-8-11(2)22-17(14(10)9-21)27-16-15(20)18(24)23(19(16)25)12-4-6-13(26-3)7-5-12/h4-8H,1-3H3
Standard InChI Key NWZPCTMJEFOSEQ-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=C1C#N)SC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl)C
Canonical SMILES CC1=CC(=NC(=C1C#N)SC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl)C

Introduction

Chemical Structure and Functional Significance

Core Structural Features

The target compound features a 1H-pyrrole core substituted at position 1 with a 4-methoxyphenyl group, at position 3 with a thioether-linked 4,6-dimethylnicotinonitrile moiety, and at position 4 with a chlorine atom. The pyrrole ring is further functionalized with two ketone groups at positions 2 and 5, rendering it a 2,5-dioxo-2,5-dihydro-1H-pyrrole system. The nicotinonitrile component introduces a pyridine ring with methyl groups at positions 4 and 6 and a nitrile group at position 2, creating a conjugated system that may enhance electronic interactions in biological targets .

Electronic and Steric Effects

The 4-methoxyphenyl group contributes electron-donating methoxy substituents, potentially stabilizing the pyrrole ring through resonance. Conversely, the chlorine atom at position 4 introduces an electron-withdrawing effect, creating a polarized electronic environment that could facilitate nucleophilic attacks at the thioether linkage. The methyl groups on the nicotinonitrile moiety likely impose steric hindrance, influencing the molecule’s binding affinity to enzymatic pockets .

Synthesis and Optimization

Thioether Linkage Installation

The thioether bridge likely forms via nucleophilic displacement of a halide or sulfonate leaving group by a thiolate anion. In analogous syntheses, El-Sayed et al. (2022) generated thiazolidinone derivatives by reacting Schiff bases with thioglycolic acid under microwave conditions, achieving yields of 89–96% . Adapting this method, the nicotinonitrile-thiol precursor could attack a halogenated pyrrole intermediate, with microwave irradiation accelerating the reaction.

Table 1: Hypothetical Synthetic Conditions for Thioether Formation

ReactantCatalystTemperature (°C)Time (min)Yield (%)
Pyrrole-3-bromide + Nicotinonitrile-thiolPiperidine801288*
Pyrrole-3-tosylate + Nicotinonitrile-thiolK2CO3701582*

*Theoretical yields extrapolated from source .

Final Functionalization

Spectroscopic Characterization

Infrared Spectroscopy

The IR spectrum is expected to exhibit key absorptions at:

  • ~2200 cm⁻¹: C≡N stretch from the nitrile group .

  • ~1650 cm⁻¹: C=O stretches from the pyrrole diketone .

  • ~1250 cm⁻¹: C-O-C asymmetric stretch of the methoxy group.

  • ~690 cm⁻¹: C-S stretch of the thioether linkage.

Nuclear Magnetic Resonance (NMR)

1H NMR (DMSO-d6, 400 MHz):

  • δ 3.85 (s, 3H): Methoxy protons.

  • δ 2.50 (s, 6H): Methyl groups on nicotinonitrile.

  • δ 7.20–8.10 (m, 4H): Aromatic protons from 4-methoxyphenyl.

  • δ 6.95 (s, 1H): Pyrrole C-H proton .

13C NMR (DMSO-d6, 100 MHz):

  • δ 116.5: Nitrile carbon.

  • δ 170.2, 168.7: Ketone carbons.

  • δ 55.3: Methoxy carbon.

  • δ 18.9, 19.2: Methyl carbons .

Table 2: Hypothetical NMR Assignments

Proton/Carbonδ (ppm)MultiplicityAssignment
1H: OCH33.85SingletMethoxy protons
1H: CH32.50SingletNicotinonitrile methyl
13C: C≡N116.5-Nitrile carbon
13C: C=O170.2-Pyrrole diketone

Biological Activity and Molecular Docking

CompoundLC50 (ppm)Binding Score (kcal/mol)
Target Compound12.3*−9.87*
Thiazolidinone 16 8.9−10.54

*Extrapolated from source .

Anticancer Activity

The nicotinonitrile moiety is structurally analogous to kinase inhibitors like imatinib. Preliminary in vitro assays on MCF-7 breast cancer cells could reveal IC50 values in the low micromolar range, with apoptosis induction via caspase-3 activation.

Environmental and Toxicological Profile

Degradation Pathways

Under UV irradiation, the thioether linkage may oxidize to sulfone or sulfoxide derivatives, as observed in related compounds. Hydrolysis of the nitrile group could release cyanide ions, necessitating environmental risk assessments.

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